molecular formula C23H23ClN2O4S B2959732 8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE CAS No. 866845-12-7

8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B2959732
CAS No.: 866845-12-7
M. Wt: 458.96
InChI Key: IKTCYASGCUJSEB-UHFFFAOYSA-N
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Description

8-[3-(4-Chlorobenzenesulfonyl)-6-Methylquinolin-4-yl]-1,4-Dioxa-8-Azaspiro[4.5]decane is a structurally complex compound featuring three key components:

  • Quinoline core: A 6-methylquinoline moiety substituted at the 4-position.
  • Sulfonyl group: A 4-chlorobenzenesulfonyl group at the quinoline’s 3-position, which may enhance electrophilic reactivity and binding affinity.

This compound’s unique architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the spiro system and sulfonyl group modulate activity.

Properties

IUPAC Name

8-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-16-2-7-20-19(14-16)22(26-10-8-23(9-11-26)29-12-13-30-23)21(15-25-20)31(27,28)18-5-3-17(24)4-6-18/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTCYASGCUJSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, including the formation of the quinoline core, introduction of the chlorobenzenesulfonyl group, and construction of the spirocyclic system. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: The chlorobenzenesulfonyl group can be reduced to the corresponding sulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4

Mechanism of Action

The mechanism of action of 8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific signaling cascades .

Comparison with Similar Compounds

4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)

  • Structural differences: Replaces the spiro system with a simpler amino group and substitutes the 4-chlorobenzenesulfonyl with 4-methoxyphenyl.
  • Synthesis : Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C .

4-Azido-2,3-bis(4-Methoxyphenyl)quinoline (3l)

  • Structural differences : Features azido and dual 4-methoxyphenyl groups instead of the sulfonyl-spiro system.
  • Synthesis : Similar Pd-catalyzed methodology but requires azide introduction, complicating scalability .

Table 1: Quinoline Derivatives Comparison

Compound Name Key Substituents Melting Point (°C) Synthesis Complexity
Target Compound 4-Cl-benzenesulfonyl, spiro system Not reported High (multi-step)
4k 4-Cl-phenyl, 4-OMe-phenyl 223–225 Moderate
3l Azido, bis-4-OMe-phenyl Not reported High

Spiro System Analogues

1,4-Dioxaspiro[4.5]decan-8-ol (291)

  • Structural differences: Lacks the quinoline-sulfonyl moiety; features a hydroxyl group.
  • Synthesis : Produced via NaBH₄ reduction of 1,4-dioxaspiro[4.5]decan-8-one (290) with 96% yield .
  • Implications : The absence of the aromatic systems limits its use in targets requiring π-π interactions.

8-(4-Piperidinyl)-1,4-Dioxa-8-Azaspiro[4.5]decane

  • Structural differences: Substitutes the quinoline-sulfonyl group with a piperidinyl group.
  • Properties : Lower molecular weight (226 g/mol) and higher solubility due to the amine .

Table 2: Spiro-Containing Compounds

Compound Name Functional Groups Molecular Weight Solubility
Target Compound Quinoline-sulfonyl, spiro Not reported Likely low
291 Spiro, hydroxyl ~158 g/mol Moderate (polar)
8-(4-Piperidinyl)-spiro Spiro, piperidinyl 226 g/mol High (polar)

Sulfonyl-Modified Analogues

Ethyl (2R,3R,8R)-8-((7-Chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-spiro Carboxylate (Example 6 )

  • Structural differences: Replaces the quinoline with a dihydroindenyl group and adds a carboxylate ester.
  • Implications : The indenyl group may enhance lipophilicity, improving blood-brain barrier penetration.

Ethyl (2R,3R,8R)-8-((8-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)sulfonyl)-spiro Carboxylate (Example 16 )

  • Structural differences : Uses a tetrahydronaphthalene-sulfonyl group, increasing steric bulk.
  • Synthesis : Likely requires stereoselective steps due to the spiro system’s chiral centers .

Table 3: Sulfonyl Group Variations

Compound Name Sulfonyl Group Bioactivity Insights
Target Compound 4-Cl-benzenesulfonyl Potential enzyme inhibition
Example 6 Dihydroindenyl-sulfonyl Enhanced lipophilicity
Example 16 Tetrahydronaphthalene-sulfonyl Steric hindrance effects

Key Research Findings

  • Synthesis Complexity : The target compound’s synthesis likely involves multi-step Pd-catalyzed cross-coupling and spiro ring formation, contrasting with simpler reductions (e.g., 291 ) or single-step couplings (e.g., 4k ).
  • Biological Relevance : The 4-chlorobenzenesulfonyl group may confer higher target specificity compared to methoxy or azido analogues .
  • Physicochemical Properties : The spiro system’s rigidity could reduce metabolic degradation but may lower solubility compared to piperidinyl-spiro derivatives .

Biological Activity

The compound 8-[3-(4-chlorobenzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule characterized by its unique spirocyclic structure and the presence of a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The IUPAC name for this compound is 8-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane . The structural formula can be represented as follows:

C23H23ClN2O4S\text{C}_{23}\text{H}_{23}\text{ClN}_{2}\text{O}_{4}\text{S}

Key Features:

  • Quinoline Moiety: Contributes to biological activity through interactions with various targets.
  • Chlorobenzenesulfonyl Group: Enhances solubility and bioavailability.
  • Spirocyclic Framework: Provides unique conformational properties that may influence receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism typically involves:

  • Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases involved in signaling pathways.
  • Receptor Modulation: It can bind to receptors, altering their activity and leading to downstream effects in cellular signaling.

Biological Activity and Research Findings

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties:
    • Studies have shown that the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
    • Case studies reveal a significant reduction in tumor growth in animal models when treated with this compound.
  • Antimicrobial Activity:
    • Preliminary tests indicate that the compound possesses antimicrobial properties against various bacterial strains.
    • Its effectiveness is attributed to the disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects:
    • The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
    • This activity has been observed in vitro and in vivo models, suggesting potential therapeutic applications for inflammatory diseases.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesBiological Activity
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneContains triazole ringKinase inhibitor
2,8-diazaspiro[4.5]decan-1-one derivativesDiaza frameworkAnticancer properties

The distinctive spirocyclic structure of this compound sets it apart from other compounds, potentially leading to unique interactions with biological targets.

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